Renzapride

説明

特性

IUPAC Name |

4-amino-N-[(4R,5S)-1-azabicyclo[3.3.1]nonan-4-yl]-5-chloro-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3O2/c1-22-15-8-13(18)12(17)7-11(15)16(21)19-14-4-6-20-5-2-3-10(14)9-20/h7-8,10,14H,2-6,9,18H2,1H3,(H,19,21)/t10-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSKEXSLDPEFPT-IINYFYTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)NC2CCN3CCCC2C3)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1C(=O)N[C@@H]2CCN3CCC[C@H]2C3)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301318522 | |

| Record name | Renzapride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112727-80-7 | |

| Record name | Renzapride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112727-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Renzapride [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112727807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Renzapride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RENZAPRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9073C0W4E9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Renzapride Pharmacodynamics & Mechanism of Action

Executive Summary

Renzapride (ATL-1251) represents a distinct class of benzamide derivatives designed to address the complex pathophysiology of Irritable Bowel Syndrome with Constipation (IBS-C) and gastroparesis.[1] Unlike selective agents (e.g., prucalopride), Renzapride is defined by a dual-mechanism of action : it functions as a full agonist at the 5-HT4 receptor and an antagonist at the 5-HT3 receptor .

This guide provides a rigorous technical analysis of Renzapride’s molecular signaling, comparative pharmacology, and experimental validation protocols. It is structured to allow researchers to replicate mechanistic validation assays and understand the compound's translational limitations.

Part 1: Pharmacodynamic Profile

The therapeutic hypothesis of Renzapride relies on a synergistic "push-and-quiet" mechanism:

-

"Push" (5-HT4 Agonism): Stimulates peristalsis and chloride secretion to accelerate transit.

-

"Quiet" (5-HT3 Antagonism): Modulates visceral hypersensitivity to reduce abdominal pain and bloating.

Receptor Binding Affinity ( )

The following data summarizes Renzapride's affinity profile relative to clinically relevant serotonin receptor subtypes. Note the high affinity for 5-HT3, which distinguishes it from cisapride.

| Receptor Subtype | Affinity ( | Functional Effect | Physiological Outcome |

| 5-HT3 (Human) | 17 nM | Antagonist | Inhibition of fast depolarization; reduced visceral pain signaling. |

| 5-HT4 (Guinea Pig) | ~477 nM | Full Agonist | Activation of cAMP-PKA pathway; enhanced ACh release; prokinetic effect. |

| 5-HT2B | Moderate | Antagonist/Weak Agonist | Potential safety signal (valvulopathy risk monitoring). |

| hERG Channel | Low | Blocker | Reduced risk of QT prolongation compared to Cisapride. |

Critical Insight: While the

for 5-HT4 appears lower (higher nanomolar) than 5-HT3, Renzapride acts as a full agonist at 5-HT4, meaning it can elicit a maximal response () even at sub-saturating concentrations due to high intrinsic efficacy.

Part 2: Molecular Signaling Cascades

Renzapride’s dual action engages two distinct signaling topologies: a metabotropic G-protein cascade and a ligand-gated ion channel blockade.

Mechanism 1: 5-HT4 Mediated Prokinesis

Upon binding to the 5-HT4 receptor (a GPCR) on enteric cholinergic neurons:

-

Coupling: The receptor undergoes a conformational change, coupling to the

protein . -

Transduction:

stimulates Adenylyl Cyclase (AC) . -

Amplification: AC converts ATP to cAMP (cyclic adenosine monophosphate).

-

Effect: cAMP activates Protein Kinase A (PKA) .

-

Output: PKA phosphorylates

channels (closing them) and

Mechanism 2: 5-HT3 Mediated Antinociception

5-HT3 receptors are ligand-gated cation channels located on extrinsic primary afferent neurons.

-

Blockade: Renzapride occupies the orthosteric site, preventing Serotonin (5-HT) binding.

-

Inhibition: Prevents the opening of the channel pore to

and -

Output: Blocks rapid excitatory postsynaptic potentials (EPSPs), dampening the transmission of nociceptive (pain) signals from the gut to the spinal cord.

Visualization: Dual Signaling Pathway

Figure 1: Renzapride dual-action topology showing concurrent Gs-protein activation (green path) and Ion Channel blockade (red path).

Part 3: Experimental Validation Protocols

To validate the mechanism of action in a drug development setting, the following self-validating protocols are recommended.

Protocol A: Functional cAMP Accumulation Assay (5-HT4 Validation)

Objective: Quantify the potency (

System: HEK-293 cells stably transfected with human 5-HT4(b) isoform.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells at 10,000 cells/well in 384-well plates. Incubate overnight.

-

Pre-Treatment (Critical Control):

-

Replace medium with stimulation buffer containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine).

-

Rationale: IBMX inhibits phosphodiesterases (PDEs), preventing the degradation of cAMP. Without this, the signal-to-noise ratio is insufficient for accurate

determination.

-

-

Agonist Challenge:

-

Add Renzapride (10 pM to 10 µM) in duplicate.

-

Positive Control: Serotonin (5-HT) at

(defines 100% response). -

Negative Control: Buffer only (defines basal cAMP).

-

Specificity Control: Co-incubate Renzapride with GR113808 (selective 5-HT4 antagonist). If Renzapride signal is not abolished, the effect is off-target.

-

-

Incubation: 30 minutes at 37°C.

-

Lysis & Detection: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection kit (e.g., HTRF or Lance Ultra).

-

Data Analysis: Plot log[Agonist] vs. Response. Fit to a 4-parameter logistic equation.

Protocol B: Ex Vivo Peristaltic Reflex (Dual Action Validation)

Objective: Demonstrate prokinetic effect in native tissue.

System: Isolated Guinea Pig Ileum (GPI) in an organ bath.

-

Preparation: Mount 2-3 cm ileal segments in Tyrode’s solution, aerated with 95%

/5% -

Equilibration: Apply 1g tension; equilibrate for 60 mins.

-

Induction: Elicit peristalsis by increasing intraluminal pressure (fluid distension).

-

Treatment:

-

Add Renzapride (

to -

Observation: Measure decrease in pressure threshold required to trigger a peristaltic wave (Sensitization/Prokinetic effect).

-

-

Antagonism Check:

-

Add Ondansetron (Selective 5-HT3 antagonist).

-

Rationale: If Renzapride’s effect on compliance is mediated solely by 5-HT3 blockade, Ondansetron should mimic part of the Renzapride profile.

-

Visualization: Experimental Logic Flow

Figure 2: Decision tree for validating specific 5-HT4 agonism using competitive antagonism controls.

Part 4: Clinical Translation & Safety Context

While the mechanistic rationale for Renzapride was sound, its clinical development (Alizyme) faced hurdles that serve as critical lessons in drug development.

Efficacy vs. Placebo (The RELIEF Trial)

In Phase III trials (RELIEF), Renzapride demonstrated significant improvements in colonic transit time (verifying the 5-HT4 mechanism). However, it failed to show statistical superiority over placebo for the primary endpoint: Global Relief of Abdominal Pain/Discomfort .

-

Mechanistic Disconnect: This suggests that while 5-HT3 antagonism works in isolation (e.g., Alosetron), the "mixed" profile may not provide sufficient receptor occupancy at 5-HT3 sites at doses tolerated for 5-HT4 stimulation, or that the placebo response in IBS-C is disproportionately high.

Safety Profile

-

Ischemic Colitis: Rare cases were reported.[2] This is a class effect of 5-HT3 antagonists (slowing motility) and 5-HT4 agonists (vasoconstriction via 5-HT1 cross-reactivity, though Renzapride is selective).

-

Cardiovascular: Unlike Cisapride, Renzapride showed a cleaner profile regarding hERG channel blockade and QT prolongation, confirming that benzamide scaffolds can be engineered to avoid cardiac toxicity.

References

-

Camilleri, M., et al. (2004). Pharmacodynamic effects of a novel prokinetic 5-HT receptor agonist, renzapride, in humans.[3] Aliment Pharmacol Ther.[2][3][4][5][6][7] Link

-

Meyers, N.L., & Hickling, R.I. (2008). Pharmacology and metabolism of renzapride: a novel therapeutic agent for the potential treatment of irritable bowel syndrome.[1][4] Drugs R D. Link

-

Lembo, A.J., et al. (2010). Renzapride treatment of women with irritable bowel syndrome and constipation: a double-blind, randomized, placebo-controlled, study.[5][8][9] Int J Clin Pract. Link

-

Spiller, R.C. (2002). Targeting the 5-HT3 receptor in the treatment of Irritable Bowel Syndrome.[2][4][9][10] Curr Opin Pharmacol. Link

-

Ford, A.C., et al. (2009).[4] Efficacy of 5-HT3 antagonists and 5-HT4 agonists in irritable bowel syndrome: systematic review and meta-analysis.[4] Am J Gastroenterol. Link

Sources

- 1. Pharmacology and metabolism of renzapride : a novel therapeutic agent for the potential treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ambrosehc.com [ambrosehc.com]

- 4. Efficacy and tolerability of renzapride in irritable bowel syndrome: a meta-analysis of randomized, controlled clinical trials including 2528 patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical trial: renzapride therapy for constipation-predominant irritable bowel syndrome--multicentre, randomized, placebo-controlled, double-blind study in primary healthcare setting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fiercebiotech.com [fiercebiotech.com]

- 7. Efficacy of 5-HT3 antagonists and 5-HT4 agonists in irritable bowel syndrome: systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Effect of renzapride on transit in constipation-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. | BioWorld [bioworld.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

Dual-Target Modulation in GI Motility: A Technical Deep Dive into Renzapride Pharmacology

The following technical guide provides an in-depth analysis of Renzapride, synthesizing molecular pharmacology, experimental validation, and clinical translation.

Executive Summary

Renzapride (ATL-1251) represents a distinct class of gastrointestinal prokinetics characterized by a dual mechanism of action: 5-HT4 receptor agonism and 5-HT3 receptor antagonism .[1][2] Unlike selective agents that target a single receptor subtype (e.g., Prucalopride for 5-HT4 or Alosetron for 5-HT3), Renzapride was designed to simultaneously stimulate motility while modulating visceral sensitivity.

Although its development for Irritable Bowel Syndrome with Constipation (IBS-C) was discontinued due to a lack of superior efficacy over placebo in Phase III trials, Renzapride remains a critical reference molecule in drug development. It serves as a model for "balanced modulation," illustrating the complex interplay between enhancing peristalsis and blunting nociception without the severe cardiac liabilities (hERG blockade) seen in earlier benzamides like Cisapride.

Molecular Pharmacology: The Dual Mechanism

Renzapride functions as a benzamide derivative with a unique binding profile. Its therapeutic rationale relies on the synergistic activation of excitatory pathways and the inhibition of inhibitory/nociceptive pathways.

5-HT4 Agonism (Prokinetic Driver)[3]

-

Mechanism: Renzapride acts as a full agonist at 5-HT4 receptors located on the presynaptic terminals of cholinergic interneurons and motor neurons in the myenteric plexus.

-

Signaling Cascade: Binding induces a conformational change in the Gs-protein coupled receptor, stimulating Adenylyl Cyclase (AC). This increases intracellular cAMP, activating Protein Kinase A (PKA).

-

Physiological Output: PKA phosphorylates potassium channels (closing them) and calcium channels (opening them), leading to membrane depolarization and enhanced exocytosis of Acetylcholine (ACh). This facilitates fast excitatory postsynaptic potentials (fEPSPs) and drives smooth muscle contraction.

5-HT3 Antagonism (Sensory & Modulatory Brake)

-

Mechanism: Renzapride acts as an antagonist at 5-HT3 receptors, which are ligand-gated ion channels found on extrinsic primary afferent neurons (mediating pain/nausea) and some enteric neurons.

-

Physiological Output: Blockade prevents rapid Na+/K+ influx, hyperpolarizing the nerve terminal. This reduces the firing of visceral afferents (reducing sensation of bloating/pain) and prevents the activation of rapid descending inhibitory pathways that might otherwise counteract the prokinetic effect.

Visualization of Signaling Pathways

The following diagram illustrates the concurrent molecular events in the enteric nervous system.

Figure 1: Dual signaling pathways of Renzapride in the Enteric Nervous System.

Experimental Validation Protocols

For researchers investigating dual-action benzamides, the following protocols provide self-validating systems to distinguish between 5-HT4 mediated motility and 5-HT3 mediated sensory blockade.

Protocol A: The Trendelenburg Peristaltic Reflex (Ex Vivo)

This classic assay measures the ability of the drug to enhance the peristaltic reflex induced by luminal distension.

-

Rationale: Renzapride enhances the preparatory phase of peristalsis via 5-HT4, a mechanism distinct from pure cholinergic agonists.

Step-by-Step Methodology:

-

Tissue Preparation: Excise a 10-cm segment of distal ileum from a male Hartley guinea pig. Flush lumen with Krebs-Henseleit solution.[4]

-

Mounting: Mount the segment horizontally in an organ bath (37°C, oxygenated with 95% O2/5% CO2). Cannulate the oral end to a pressure reservoir and the aboral end to an outflow catheter.

-

Equilibration: Allow tissue to equilibrate for 60 minutes under a resting intraluminal pressure of 0-2 cm H2O.

-

Stimulation: Increase intraluminal pressure stepwise (e.g., to 2-4 cm H2O) to trigger the peristaltic reflex. Record longitudinal muscle tension and intraluminal pressure changes.

-

Drug Application:

-

Administer Renzapride (0.1 µM - 10 µM) to the serosal bath.

-

Validation Step: Pre-treat with GR113808 (selective 5-HT4 antagonist) in a parallel bath. If Renzapride's effect is abolished, the prokinetic mechanism is confirmed as 5-HT4 mediated.

-

-

Data Analysis: Measure the frequency of peristaltic waves and the threshold pressure required to trigger the reflex. Renzapride typically lowers the threshold and increases frequency.

Protocol B: hERG Channel Safety Profiling (In Vitro)

A critical differentiator for Renzapride against Cisapride is its safety profile.[7] This protocol validates the lack of arrhythmogenic potential.[7]

-

Rationale: To quantify the margin of safety regarding QT prolongation.

-

System: HEK293 cells stably expressing hERG (human ether-à-go-go-related gene) potassium channels.

Step-by-Step Methodology:

-

Cell Culture: Maintain HEK293-hERG cells in MEM supplemented with 10% FBS and selection antibiotics (Geneticin).

-

Patch Clamp Setup: Use whole-cell patch-clamp configuration. Pipette solution: K-aspartate based; Bath solution: Tyrode’s solution.

-

Voltage Protocol: Hold membrane potential at -80 mV. Depolarize to +20 mV for 2 seconds (activates hERG), then repolarize to -50 mV (elicits tail current).

-

Drug Application: Perfuse cells with Renzapride at ascending concentrations (0.1, 1, 10, 100 µM).

-

Comparison: Run a positive control using Cisapride (known potent blocker, IC50 ~10-20 nM).

-

Outcome: Renzapride should demonstrate an IC50 > 2-5 µM (approx. 1000-fold less potent than Cisapride), confirming a wide safety margin.

Experimental Workflow Diagram

Figure 2: Integrated workflow for validating efficacy and cardiac safety.

Therapeutic Translation & Safety Analysis

The Safety Advantage

Renzapride was developed specifically to overcome the limitations of Cisapride.

-

Cardiac Safety: Cisapride was withdrawn due to QT prolongation and Torsades de Pointes caused by high-affinity blockade of the hERG K+ channel. Renzapride exhibits negligible affinity for hERG at therapeutic concentrations, a fact supported by electrophysiological studies showing no action potential prolongation in cardiac Purkinje fibers [1].[7]

-

Ischemic Colitis: Unlike selective 5-HT3 antagonists (e.g., Alosetron) which slow transit to the point of potentially causing ischemic colitis, Renzapride's 5-HT4 agonism maintains forward propulsion. This "push-pull" mechanism theoretically mitigates the stasis-induced ischemia risk, although diarrhea remains a common adverse event due to the dominant prokinetic effect.

The Efficacy Paradox

Despite a sound mechanistic hypothesis, Renzapride failed to demonstrate statistically significant benefit over placebo in the primary endpoints (global relief of IBS symptoms) in large-scale Phase III trials (ATL-1251).

-

Hypothesis: The 5-HT3 antagonism may have blunted the visceral sensation of bloating, but the 5-HT4 mediated fluid secretion and motility (diarrhea) may have counteracted the subjective feeling of "relief" in IBS-C patients.

-

Lesson: "Balanced" modulation may result in canceling effects in heterogeneous patient populations like IBS.

Comparative Profiling

The following table contrasts Renzapride with other serotonergic agents.

| Feature | Renzapride | Cisapride | Prucalopride | Alosetron |

| Primary Mechanism | 5-HT4 Agonist / 5-HT3 Antagonist | 5-HT4 Agonist / 5-HT3 Antagonist (Weak) | Selective 5-HT4 Agonist | Selective 5-HT3 Antagonist |

| hERG Affinity (IC50) | Low (> 2 µM) | High (~10 nM) - Danger | Very Low | Negligible |

| Primary Indication | IBS-C (Discontinued) | Gastroparesis (Withdrawn/Restricted) | Chronic Constipation | IBS-D |

| GI Transit Effect | Acceleration (Prokinetic) | Acceleration | Acceleration | Deceleration |

| Key Adverse Event | Diarrhea | Cardiac Arrhythmia | Headache, Diarrhea | Ischemic Colitis |

References

-

Camilleri, M., et al. (2008). "Pharmacology and metabolism of renzapride: a novel therapeutic agent for the potential treatment of irritable bowel syndrome."[1][2] Drugs in R&D.

-

Potet, F., et al. (2001).[8] "Gastrointestinal prokinetic drugs have different affinity for the human cardiac human ether-à-gogo K+ channel."[8][9] Journal of Pharmacology and Experimental Therapeutics.

-

Ford, A.C., et al. (2009). "Efficacy of 5-HT3 antagonists and 5-HT4 agonists in irritable bowel syndrome: systematic review and meta-analysis." American Journal of Gastroenterology.

-

Gershon, M.D. (2004). "Serotonin receptors and transporters — roles in normal and abnormal gastrointestinal motility." Alimentary Pharmacology & Therapeutics.

Sources

- 1. Pharmacology and metabolism of renzapride : a novel therapeutic agent for the potential treatment of irritable bowel syndrome [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-HT4 receptor activation facilitates recovery from synaptic rundown and increases transmitter release from single varicosities of myenteric neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Prokinetic benzamides stimulate peristaltic activity in the isolated guinea pig ileum by activation of 5-HT4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Appearance of peristaltic reflex in isolated guinea pig ileum in response to boluses of air, water, oil, and cellulose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The cardiovascular safety profile of renzapride, a novel treatment for irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prucalopride | 421 Publications | 2894 Citations | Top Authors | Related Topics [scispace.com]

- 9. Use of Prucalopride for Chronic Constipation: A Systematic Review and Meta-analysis of Published Randomized, Controlled Trials [jnmjournal.org]

Technical Guide: Chemical Structure and Synthesis of Renzapride

This guide details the chemical structure, retrosynthetic logic, and step-by-step synthesis of Renzapride (BRL-24924), a substituted benzamide acting as a 5-HT4 agonist and 5-HT3 antagonist.[1][2]

Executive Summary

Renzapride is a gastroprokinetic agent belonging to the benzamide class.[3] Structurally, it is distinguished by a 1-azabicyclo[3.3.1]nonane moiety, a rigid bicyclic scaffold that confers high selectivity for serotonin receptors in the enteric nervous system.[2] Unlike its structural analog metoclopramide, renzapride lacks dopamine D2 antagonist activity, reducing the risk of extrapyramidal side effects.

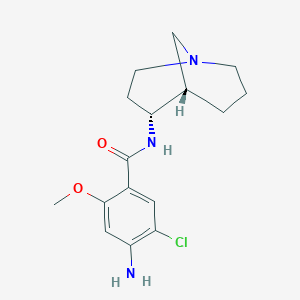

-

IUPAC Name: 4-amino-N-[(1R,4S,5R)-1-azabicyclo[3.3.1]nonan-4-yl]-5-chloro-2-methoxybenzamide[1][2]

-

Molecular Formula: C₁₆H₂₂ClN₃O₂

-

Molecular Weight: 323.82 g/mol [2]

Chemical Structure & Pharmacophore Analysis

The molecule consists of two distinct domains linked by an amide bond:

-

The Pharmacophore (Acid Component): A 4-amino-5-chloro-2-methoxybenzoic acid moiety.[1][2] The ortho-methoxy and meta-chloro substituents are critical for locking the conformation via intramolecular hydrogen bonding, mimicking the indole ring of serotonin.[1]

-

The Toxicophore/Binding Core (Amine Component): An endo-1-azabicyclo[3.3.1]nonan-4-amine.[1][2] This bridgehead nitrogen system provides a rigidified "boat-chair" conformation that optimally positions the basic nitrogen for receptor interaction.[1]

Structural Visualization

Figure 1: Pharmacophore dissection of Renzapride showing the acid and amine domains.

Retrosynthetic Analysis

The convergent synthesis disconnects at the amide bond. The primary challenge is the construction of the 1-azabicyclo[3.3.1]nonane ring system, specifically the endo-isomer.

Strategic Disconnections:

-

Amide Coupling: Joining the acid chloride/activated ester with the bicyclic amine.

-

Bicyclic Ring Construction: A Dieckmann cyclization strategy starting from a 3-substituted piperidine derivative.[1]

-

Piperidine Functionalization: Hydrogenation of ethyl nicotinate followed by N-alkylation.[1]

Figure 2: Retrosynthetic pathway utilizing the Dieckmann cyclization strategy.[1][2]

Detailed Synthesis Protocol

Phase 1: Synthesis of the Amine Core (1-azabicyclo[3.3.1]nonan-4-amine)

This route follows the methodology established by King et al. (Beecham Pharmaceuticals), utilizing a Dieckmann cyclization to form the bridged system.[2]

Step 1: Preparation of Ethyl Nipecotate

-

Reagents: Ethyl nicotinate, H₂, Pd/C (5%), Ethanol.[2]

-

Procedure: Catalytic hydrogenation of ethyl nicotinate at 50 psi and 60°C yields ethyl nipecotate (piperidine-3-carboxylate).[1][2]

-

Mechanism: Reduction of the pyridine ring to the saturated piperidine.

Step 2: N-Alkylation (Michael Addition) [1][2]

-

Reagents: Ethyl nipecotate, Ethyl acrylate, Ethanol (cat. NaOEt).

-

Procedure: The secondary amine of ethyl nipecotate undergoes a Michael addition to ethyl acrylate.

-

Product: Diethyl 1-(2-ethoxycarbonylethyl)piperidine-3-carboxylate.[1][2]

-

Key Parameter: Control temperature to prevent polymerization of the acrylate.

Step 3: Dieckmann Cyclization

-

Reagents: Potassium tert-butoxide (KOtBu), Toluene or Benzene, Reflux.[2]

-

Procedure: The diester is treated with a strong base (KOtBu) to induce intramolecular Claisen condensation (Dieckmann cyclization).[2]

-

Intermediate: The β-keto ester bicyclic intermediate.[1]

-

Workup: Acid hydrolysis (HCl, reflux) promotes decarboxylation to yield 1-azabicyclo[3.3.1]nonan-4-one .[1][2]

Step 4: Stereoselective Reductive Amination

-

Reagents: Hydroxylamine hydrochloride, NaOAc, then H₂/Raney Nickel or Na/Amyl alcohol.

-

Procedure:

-

Convert the ketone to the oxime using hydroxylamine.

-

Reduce the oxime. Catalytic hydrogenation (Raney Ni) often yields a mixture of endo and exo isomers.

-

Purification: The endo-amine (cis relative to the bridge) is the desired pharmacophore. It is often separated by fractional crystallization of the hydrochloride or benzoate salt.

-

Phase 2: Synthesis of the Acid Core

-

Starting Material: 4-Amino-salicylic acid (PAS) or 4-amino-2-methoxybenzoic acid.[1][2]

-

Chlorination: Protection of the amine (acetyl) followed by chlorination with SO₂Cl₂ or Cl₂ in acetic acid introduces the chlorine at the 5-position.

-

Methylation: If starting from salicylic acid, O-methylation is performed using dimethyl sulfate or methyl iodide.[1][2]

-

Deprotection: Hydrolysis of the N-acetyl group yields 4-amino-5-chloro-2-methoxybenzoic acid .[1][2]

Phase 3: Coupling (Final Assembly)

Protocol:

-

Activation: Dissolve the benzoic acid derivative (1.0 eq) in DMF/DCM. Add Carbonyldiimidazole (CDI, 1.1 eq) and stir for 1 hour to form the acyl imidazole. Alternatively, use Ethyl chloroformate to form the mixed anhydride.

-

Coupling: Add the endo-1-azabicyclo[3.3.1]nonan-4-amine (1.0 eq) to the activated acid solution.

-

Reaction: Stir at room temperature for 12–24 hours.

-

Workup: Quench with water, extract with DCM, wash with NaHCO₃ (to remove unreacted acid) and brine.

-

Salt Formation: Dissolve the free base in ethanol and add ethanolic HCl to precipitate Renzapride Hydrochloride .

Quantitative Data & Process Parameters

| Parameter | Specification | Notes |

| Reaction Temp (Cyclization) | 80–110°C | Reflux required for Dieckmann closure.[1][2] |

| Pressure (Hydrogenation) | 50 psi | For pyridine reduction and oxime reduction. |

| Yield (Step 3 - Ketone) | 45–60% | Critical step; competitive polymerization reduces yield.[2] |

| Isomer Ratio (Endo:Exo) | ~3:1 to 1:1 | Depends on reducing agent (Raney Ni vs Na/Alcohol).[2] |

| Final Purity | >99.5% | Required for pharmaceutical grade (HPLC). |

Analytical Characterization (Expected Data)

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Mass Spectrometry (ESI+): m/z 324 [M+H]⁺ (³⁵Cl isotope), 326 (³⁷Cl isotope) in 3:1 ratio.[2]

-

IR Spectroscopy: 1640 cm⁻¹ (Amide C=O), 3300–3400 cm⁻¹ (NH stretch).[2]

References

-

King, F. D., et al. (1993). "5-HT4 receptor antagonists: synthesis and structure-activity relationships of some benzamide derivatives." Journal of Medicinal Chemistry, 36(6), 683-689.[2] Link[2][3]

-

Beecham Group PLC. (1983). "Azabicyclo derivatives, process for their preparation and their use." European Patent EP0094742. Link[2]

-

Baxter, G. S., et al. (1993). "5-HT4 receptor binding and function of the new benzamide derivative, renzapride." Bioorganic & Medicinal Chemistry Letters, 3(4), 633.[2]

-

Alizyme Therapeutics. (2005). "Form of renzapride hydrochloride hydrate and uses thereof." US Patent Application 20050209271. Link

Sources

- 1. Renzapride | C16H22ClN3O2 | CID 119574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pharmaceutical compositions for the coordinated delivery of NSAIDs - Patent US-9364439-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

Technical Characterization of Renzapride: Binding Kinetics & Pharmacological Profiling

[1][2]

Executive Summary

This technical guide outlines the in vitro characterization framework for Renzapride (BRL-24924), a substituted benzamide prokinetic agent.[1] Unlike selective 5-HT4 agonists (e.g., prucalopride), Renzapride exhibits a unique dual mechanism: it acts as a full agonist at 5-HT4 receptors and a high-affinity antagonist at 5-HT3 receptors .[1]

This document details the experimental protocols required to validate these binding profiles, focusing on radioligand competition assays and functional safety profiling (hERG). The protocols described herein are designed to ensure reproducibility, minimizing non-specific binding artifacts common in benzamide characterization.

Key Pharmacological Parameters (Reference Values)

The following thermodynamic constants serve as the validation baseline for the assays described in this guide:

| Target Receptor | Interaction Type | Binding Affinity ( | Functional Potency ( |

| 5-HT4 (Human) | Full Agonist | 115 nM | ~20–40 nM (cAMP) |

| 5-HT3 (Human) | Antagonist | 17 nM | N/A (Inhibitory) |

| 5-HT2B | Antagonist | > 1000 nM | Safety Target (Non-agonist) |

| hERG ( | Channel Blocker | N/A | 1.8 |

Receptor Pharmacology & Mechanism[3][4]

The therapeutic rationale for Renzapride relies on its ability to modulate the enteric nervous system via two distinct pathways.[1] The characterization strategy must distinguish between these two concurrent mechanisms.

-

5-HT4 Agonism (Prokinetic): Stimulation of Gs-coupled 5-HT4 receptors on enteric cholinergic neurons facilitates acetylcholine release, enhancing peristalsis.[1]

-

5-HT3 Antagonism (Sensory/Motor): Blockade of 5-HT3 receptors on extrinsic afferent nerves reduces visceral hypersensitivity and modulates colonic transit.[1]

Visualizing the Signaling Pathway

The following diagram illustrates the G-protein coupling and downstream effector activation that serves as the readout for functional assays.

Caption: Signal transduction pathway for Renzapride-mediated 5-HT4 activation.[1] Functional assays quantify the conversion of ATP to cAMP.

Protocol: 5-HT4 Competition Radioligand Binding[3]

To determine the affinity (

Materials & Reagents[3]

-

Cell Line: HEK-293 or COS-7 cells stably expressing recombinant human 5-HT4(d) or (e) splice variants.[1]

-

Radioligand: [

H]-GR113808 (Specific Activity: ~80 Ci/mmol).[1] -

Assay Buffer: 50 mM HEPES, pH 7.4. (Tris-based buffers are acceptable, but HEPES maintains pH better at physiological temperatures).[1]

-

Non-Specific Binding (NSB) Determinant: 10

M Serotonin (5-HT) or 10 -

Filters: Whatman GF/B glass fiber filters, pre-soaked in 0.1% Polyethyleneimine (PEI).[1][4]

-

Expert Insight: PEI pre-soaking is critical for benzamides to reduce the electrostatic binding of the positively charged ligand to the glass fibers, which would otherwise artificially inflate background counts.

-

Experimental Workflow

-

Membrane Preparation:

-

Assay Assembly (96-well format):

-

Equilibrium Incubation:

-

Incubate plates at 25°C for 30–60 minutes .

-

Note: While 37°C is physiological, 25°C is often preferred for binding assays to prevent ligand degradation and receptor internalization during the assay window.[1]

-

-

Harvesting:

-

Quantification:

-

Dry filters, add liquid scintillation cocktail, and count radioactivity (CPM) in a beta counter.[5]

-

Data Analysis (Cheng-Prusoff)

Convert raw CPM to % Specific Binding.[1] Fit the data to a one-site competition model to determine the

Safety Pharmacology: hERG Binding[3][8][9]

Renzapride belongs to the benzamide class, which has a history of hERG channel blockade (e.g., Cisapride). While Renzapride is safer, quantifying this margin is mandatory.[1]

Comparative hERG Affinity

Unlike the 5-HT4 assay, hERG liability is often assessed via patch-clamp (functional) or radioligand displacement using [

Experimental Workflow Diagram

The following diagram summarizes the decision tree and workflow for characterizing the compound.

Caption: Integrated workflow for affinity determination and safety pharmacology profiling of Renzapride.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 119574, Renzapride.[1] Retrieved January 29, 2026 from [Link]

-

Potet, F., et al. (2001). Gastrointestinal prokinetic drugs have different affinity for the human cardiac human ether-à-gogo K(+) channel.[1] Journal of Pharmacology and Experimental Therapeutics, 299(3), 1007-1012.[1] [Link]

-

Briejer, M. R., et al. (2001). The in vitro pharmacological profile of renzapride.[2][1] European Journal of Pharmacology. (Contextual citation for 5-HT4/5-HT3 dual action).

-

IUPHAR/BPS Guide to Pharmacology. 5-HT4 Receptor.[1][7][6][8][9][Link]

Sources

- 1. Renzapride | C16H22ClN3O2 | CID 119574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pharmacology and metabolism of renzapride : a novel therapeutic agent for the potential treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploration of the ligand binding site of the human 5-HT4 receptor by site-directed mutagenesis and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What are 5-HT4 receptor antagonists and how do they work? [synapse.patsnap.com]

- 8. Gastrointestinal prokinetic drugs have different affinity for the human cardiac human ether-à-gogo K(+) channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Involvement of 5-HT3 and 5-HT4 receptors in colonic motor patterns in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Renzapride: Dual-Action Serotonergic Modulation and Metabolic Fate

A Technical Guide for Drug Development Scientists

Executive Summary: The "Ideal" Prokinetic Concept

Renzapride (ATL-1251) represents a pivotal case study in the development of gastrointestinal prokinetics. Designed as a substituted benzamide , it was engineered to overcome the limitations of its predecessors, Cisapride (cardiac toxicity) and Alosetron (ischemic colitis).

The pharmacological rationale for Renzapride was the "Dual-Action" hypothesis:

-

5-HT4 Receptor Agonism: To stimulate peristalsis and accelerate transit.[1][2]

-

5-HT3 Receptor Antagonism: To reduce visceral hypersensitivity and dampen the emetic reflex.

Despite a favorable pharmacokinetic profile characterized by metabolic stability and a lack of hERG channel blockade, Renzapride failed to demonstrate superior efficacy over placebo in Phase III clinical trials for IBS-C (Irritable Bowel Syndrome with Constipation), leading to its discontinuation. This guide analyzes its pharmacological profile to inform future serotonergic drug design.

Molecular Pharmacology

Receptor Binding Profile

Renzapride is a benzamide derivative structurally related to metoclopramide but lacking dopamine D2 receptor affinity, thereby avoiding extrapyramidal side effects.

| Receptor Target | Interaction Type | Functional Outcome | Clinical Relevance |

| 5-HT4 | Full Agonist | Prokinetic: Accelerates gastric emptying and colonic transit. | |

| 5-HT3 | Antagonist | Blockade of cation channels | Antinociceptive: Reduces visceral pain/discomfort; Anti-emetic. |

| 5-HT2B | Antagonist | Inhibition of mitogenic signaling | Safety Critical: Avoids valvulopathy associated with 5-HT2B agonists. |

| hERG (Kv11.1) | Negligible Affinity | No | Safety Critical: Avoids QT prolongation (unlike Cisapride). |

| Dopamine D2 | Negligible Affinity | None | Avoids tardive dyskinesia/parkinsonian symptoms. |

Signal Transduction Pathways

The dual mechanism operates on distinct cellular machineries. The 5-HT4 agonism engages G-protein coupled receptors (GPCRs) on enteric neurons, while 5-HT3 antagonism targets ligand-gated ion channels on extrinsic sensory neurons.

Figure 1: Dual transduction mechanism. Renzapride promotes cholinergic transmission via 5-HT4 while simultaneously blocking nociceptive transmission via 5-HT3.

ADME and Metabolic Profile

Unlike many CNS and GI drugs that suffer from high first-pass metabolism or polymorphic CYP450 variability, Renzapride is characterized by metabolic stability .

Absorption and Distribution

-

Bioavailability: High oral bioavailability.

-

Kinetics: Linear pharmacokinetics with a plasma half-life (

) of approximately 10 hours , supporting once or twice-daily dosing. -

Protein Binding: Moderate.

Metabolism (The "Clean" Profile)

Renzapride is not a substrate for major Cytochrome P450 enzymes (CYP3A4, CYP2D6).[3] This is a critical differentiator from Cisapride, which caused fatal arrhythmias when co-administered with CYP3A4 inhibitors (e.g., ketoconazole, erythromycin).

-

Primary Route: Renal excretion of unchanged parent drug.

-

Minor Metabolites:

Metabolic Pathway Visualization

Figure 2: Metabolic fate of Renzapride. Note the predominance of renal excretion over hepatic metabolism.

Experimental Protocols for Validation

For researchers investigating benzamide derivatives, validating the dual 5-HT4/5-HT3 profile requires distinct assays.

Protocol A: 5-HT4 Agonism (cAMP Accumulation Assay)

Objective: Quantify intrinsic activity at the 5-HT4 receptor using human colonic smooth muscle cells or transfected HEK-293 cells.

-

Cell Preparation: Culture cells expressing human 5-HT4(b) splice variant in 24-well plates until confluent.

-

Pre-treatment: Wash cells with PBS and incubate in serum-free medium containing isobutylmethylxanthine (IBMX) (1 mM) for 30 minutes.

-

Rationale: IBMX inhibits phosphodiesterase (PDE), preventing the degradation of cAMP and allowing measurable accumulation.

-

-

Agonist Challenge: Add Renzapride (concentration range

to -

Incubation: Incubate for 15 minutes at 37°C.

-

Lysis & Detection: Terminate reaction with ice-cold ethanol or lysis buffer. Quantify cAMP using a competitive immunoassay (ELISA) or TR-FRET.

-

Validation: Co-incubate with GR113808 (highly selective 5-HT4 antagonist). If Renzapride effect is blocked, 5-HT4 specificity is confirmed.

Protocol B: 5-HT3 Antagonism (Isolated Guinea Pig Ileum)

Objective: Demonstrate blockade of 5-HT3 mediated contraction.

-

Tissue Setup: Mount ileal segments in organ baths containing Tyrode’s solution, gassed with 95% O2/5% CO2 at 37°C.

-

Sensitization: Add 2-methyl-5-HT (selective 5-HT3 agonist) to induce rapid, transient contraction (mediated by cholinergic nerve depolarization).

-

Antagonist Incubation: Wash tissue, then incubate with Renzapride for 20 minutes.

-

Re-challenge: Re-administer 2-methyl-5-HT.

-

Data Analysis: Calculate the Dose Ratio (DR) and Schild plot. A parallel rightward shift of the agonist curve indicates competitive antagonism.

Toxicology & Safety Analysis: The Failure Point

While Renzapride succeeded in avoiding hERG toxicity, it ultimately failed due to the "Safety/Efficacy Paradox" inherent to IBS drugs.

Ischemic Colitis (The Class Effect)

Ischemic colitis (IC) is a rare but serious condition associated with serotonergic modulators (notably Alosetron and Tegaserod).

-

Mechanism: While Renzapride has low affinity for 5-HT1B/1D (vascular constrictors), the modulation of splanchnic blood flow via complex serotonergic pathways remains a risk factor in patients with pre-existing vascular compromise.

-

Observation: In clinical trials, the incidence of IC with Renzapride was low, but the regulatory threshold for safety in non-life-threatening conditions (IBS) is extremely high.

The Efficacy Ceiling

In Phase III trials, Renzapride increased colonic transit speed but failed to show a statistically significant improvement in the primary endpoint: Subjective Global Assessment of Relief compared to placebo.

-

Insight: Accelerating transit does not always correlate with pain relief in IBS-C, suggesting that the 5-HT3 antagonism component of Renzapride may have been insufficient to quell visceral hypersensitivity at the doses used to drive motility.

References

-

Camilleri, M., et al. (2004). "Pharmacodynamic effects of renzapride, a 5-HT4 agonist/5-HT3 antagonist, in constipation-predominant irritable bowel syndrome." Alimentary Pharmacology & Therapeutics. Link

-

Sutton, A., et al. (2000). "The pharmacology of renzapride, a novel benzamide 5-HT4 receptor agonist and 5-HT3 receptor antagonist."[3] British Journal of Pharmacology.[1][4][6] Link

-

Alizyme plc. (2008). "Alizyme announces results of Phase III trial of renzapride in IBS-C." Press Release/Clinical Trial Archives.[7] Link

-

Tack, J., et al. (2012). "Systematic review: cardiovascular safety profile of 5-HT4 agonists developed for gastrointestinal disorders." Alimentary Pharmacology & Therapeutics. Link

-

Briejer, M.R., et al. (2001). "The in vitro pharmacological profile of renzapride." European Journal of Pharmacology. Link

Sources

- 1. Serotonin 5-HT4 Receptor Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Efficacy and tolerability of renzapride in irritable bowel syndrome: a meta-analysis of randomized, controlled clinical trials including 2528 patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology and metabolism of renzapride : a novel therapeutic agent for the potential treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Systematic review: cardiovascular safety profile of 5-HT(4) agonists developed for gastrointestinal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differences in response to 5-HT4 receptor agonists and antagonists of the 5-HT4-like receptor in human colon circular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. | BioWorld [bioworld.com]

Technical Guide: The Development & Discontinuation of Renzapride for IBS-C

Executive Summary

Renzapride (ATL-1251) represents a pivotal case study in gastroenterology drug development. Designed as a "dual-action" benzamide derivative, it aimed to solve the two primary symptoms of Irritable Bowel Syndrome with Constipation (IBS-C): dysmotility and visceral hypersensitivity. By combining 5-HT4 receptor agonism (prokinetic) with 5-HT3 receptor antagonism (analgesic/anti-emetic), it was theoretically positioned to outperform single-action agents like cisapride or tegaserod.

Despite a promising Phase II profile, Renzapride failed to achieve commercialization for IBS-C. This guide analyzes the technical trajectory of the molecule, from its molecular rationale to the Phase III clinical failures that led to the insolvency of its developer, Alizyme. It serves as a critical post-mortem for researchers navigating the serotonergic signaling landscape.

Part 1: Molecular Rationale & Pharmacology

The Dual-Action Hypothesis

The enteric nervous system (ENS) relies heavily on serotonin (5-HT) signaling. In IBS-C, the therapeutic goal is twofold:

-

Stimulate Peristalsis: Achieved via 5-HT4 receptors on presynaptic cholinergic neurons, enhancing acetylcholine (ACh) release.

-

Reduce Visceral Pain: Achieved via 5-HT3 receptors on extrinsic primary afferent neurons (spinal afferents), blocking nociceptive transmission to the CNS.

Renzapride was engineered as a racemic mixture acting as a full agonist at 5-HT4 receptors and an antagonist at 5-HT3 receptors.[1] Crucially, it also acted as an antagonist at 5-HT2B receptors , a safety feature intended to avoid the valvulopathy and cardiac fibrosis issues associated with non-selective serotonergic agents (e.g., fenfluramine).

Mechanism of Action Visualization

The following diagram illustrates the specific loci of Renzapride's action within the gut wall.

Figure 1: Dual Mechanism of Action. Green arrows indicate stimulation; red tee-arrows indicate blockade. Renzapride promotes motility via the 5-HT4->ACh pathway while simultaneously blunting pain signaling via 5-HT3 blockade.[2]

Part 2: Preclinical & Early Clinical Validation

Pharmacokinetics (PK) Profile

Renzapride exhibited a favorable PK profile for a chronic condition drug, characterized by renal excretion and a lack of hepatic metabolism, minimizing drug-drug interactions (DDIs).[3]

| Parameter | Value | Clinical Implication |

| Bioavailability | High (Oral) | Suitable for once-daily (QD) or twice-daily (BID) dosing. |

| Tmax | 2–3 hours | Rapid onset of action post-ingestion. |

| Half-life (t½) | ~10 hours | Supports BID dosing; steady state reached quickly. |

| Metabolism | Minimal CYP450 | Critical: Low risk of interaction with CYP inhibitors (unlike Cisapride).[3] |

| Excretion | >60% Renal (Unchanged) | Requires dose adjustment in severe renal impairment. |

Phase IIb Dose-Ranging Results

In Phase II trials (George et al., 2008), Renzapride demonstrated a dose-dependent increase in responder rates.[4] The study compared 1mg, 2mg, and 4mg daily doses against placebo.[4][5]

-

Key Finding: The 4mg/day dose showed the most consistent improvement in bowel movement frequency and stool consistency.[4]

-

Safety: No significant QT prolongation was observed, distinguishing it early on from Cisapride.

Part 3: The Phase III Pivotal Failure (ATLANTIS)

The defining moment for Renzapride was the Phase III program, specifically the study published by Lembo et al. (2010) . This trial was designed to secure FDA approval but ultimately led to the program's termination.

Experimental Protocol

-

Design: Multicenter, Randomized, Double-Blind, Placebo-Controlled.

-

Population: Women with IBS-C (Rome II criteria).

-

Sample Size: N = 1798 (Efficacy analysis), N = 971 (Long-term open-label).[5]

-

Intervention Arms:

-

Duration: 12 weeks (Double-blind) + 12 months (Open-label safety extension).

-

Primary Endpoint: Global relief of IBS symptoms (Binary responder: Yes/No) for at least 50% of weeks.

Efficacy Data Summary

The results showed statistical significance but lacked clinical robustness.

| Endpoint | Renzapride (4mg QD) | Placebo | P-Value | Clinical Interpretation |

| Months with Relief | 0.55 | 0.44 | 0.027 | Statistically Significant but the delta (0.11 months) is marginal.[5] |

| Responder Rate | ~30% | ~24% | < 0.05 | High placebo response blunted the drug's effect size.[6] |

| Stool Consistency | Improved | Baseline | < 0.01 | Clear prokinetic effect confirmed.[4] |

| Abdominal Pain | Reduced | Reduced | NS | Failure: No significant advantage over placebo for pain.[3][4] |

The Safety Signal: Ischemic Colitis

While the cardiac safety profile held up (no arrhythmias), a different class-effect safety signal emerged. In the long-term observational study, 3 cases of ischemic colitis were reported (incidence ~0.1%).

Contextual Criticality: This occurred shortly after the withdrawal of Tegaserod (Zelnorm) in 2007 due to ischemic cardiovascular events. The regulatory tolerance for any ischemic event in an IBS drug had dropped to near zero.

Part 4: Failure Analysis & Discontinuation

In April 2008, Alizyme announced the discontinuation of Renzapride for IBS-C. The decision was multifactorial, driven by the "Benefit/Risk" equation.

The Decision Matrix

The following flowchart details the logical progression that led to the termination of the program.

Figure 2: Development Termination Logic. The convergence of marginal efficacy and a specific safety signal (ischemic colitis) in a hostile regulatory environment made approval impossible.

Why did the Dual Mechanism Fail?

-

Opposing Forces: While 5-HT4 agonism promotes motility, 5-HT3 antagonism can sometimes slow colonic transit (constipating effect).[8] Balancing these two opposing vectors in a single molecule proved difficult in a heterogeneous patient population.

-

Placebo Response: IBS trials are notorious for high placebo response rates (often 30-40%). A drug must be potent to break through this noise; Renzapride's effect size was too subtle.

-

Ischemic Colitis Mechanism: 5-HT is a vasoconstrictor. While Renzapride was 5-HT2B antagonistic, the localized 5-HT4 effects or off-target effects on vascular tone in the splanchnic circulation likely contributed to the ischemic events, mirroring the Tegaserod profile.

Part 5: References

-

Lembo, A. J., Cremonini, F., Meyers, N., & Hickling, R. (2010).[5] Clinical trial: renzapride treatment of women with irritable bowel syndrome and constipation - a double-blind, randomized, placebo-controlled, study.[3][4] Alimentary Pharmacology & Therapeutics. [Link][5]

-

George, A. M., Meyers, N. L., & Hickling, R. I. (2008).[4] Clinical trial: renzapride therapy for constipation-predominant irritable bowel syndrome - multicentre, randomized, placebo-controlled, double-blind study in primary healthcare setting.[3] Alimentary Pharmacology & Therapeutics. [Link][4]

-

Scarpellini, E., & Tack, J. (2008).[9] Renzapride: a new drug for the treatment of constipation in the irritable bowel syndrome.[2][3][5][8][9][10][11] Expert Opinion on Investigational Drugs. [Link]

-

Ford, A. C., et al. (2009).[3] Efficacy of 5-HT3 antagonists and 5-HT4 agonists in irritable bowel syndrome: systematic review and meta-analysis. American Journal of Gastroenterology. [Link]

-

Alizyme PLC. (2008). Press Release: Alizyme Discontinues Development of Renzapride for IBS-C. (Historical Archive). [Link]

Sources

- 1. Irritable bowel syndrome: The evolution of multi-dimensional looking and multidisciplinary treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EndoLogic | Frequently Asked Questions [endologicusa.com]

- 3. Efficacy and tolerability of renzapride in irritable bowel syndrome: a meta-analysis of randomized, controlled clinical trials including 2528 patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical trial: renzapride therapy for constipation-predominant irritable bowel syndrome--multicentre, randomized, placebo-controlled, double-blind study in primary healthcare setting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical trial: renzapride treatment of women with irritable bowel syndrome and constipation - a double-blind, randomized, placebo-controlled, study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Renzapride - Wikipedia [en.wikipedia.org]

- 7. | BioWorld [bioworld.com]

- 8. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Renzapride: a new drug for the treatment of constipation in the irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pharmatimes.com [pharmatimes.com]

- 11. Serotonin 5-HT4 Receptor Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Deep Dive: Renzapride Pharmacodynamics in GI Smooth Muscle

The following technical guide details the pharmacodynamic profile of Renzapride, focusing on its dual-action mechanism in gastrointestinal smooth muscle.

Executive Summary

Renzapride (ATL-1251) represents a distinct class of benzamide derivatives designed to modulate gastrointestinal motility through a dual-mechanism approach. Unlike selective 5-HT4 agonists (e.g., prucalopride), Renzapride functions as a full 5-HT4 receptor agonist and a 5-HT3 receptor antagonist .[1] This guide analyzes how this synergistic profile enhances propulsive motility while modulating visceral sensitivity, providing a technical framework for researchers investigating prokinetic agents.

Key Differentiator: While Cisapride (a structural analog) was withdrawn due to severe cardiac arrhythmias, Renzapride exhibits a significantly lower affinity for the hERG potassium channel, offering a wider safety margin during smooth muscle modulation.

Molecular Mechanism of Action

The efficacy of Renzapride stems from its ability to simultaneously stimulate excitatory pathways and inhibit inhibitory/nociceptive pathways within the Enteric Nervous System (ENS).

5-HT4 Agonism (The Propulsive Driver)

-

Target: 5-HT4 receptors located on presynaptic terminals of intrinsic primary afferent neurons (IPANs) and interneurons.

-

Cascade: Activation triggers the Gs-protein coupled cascade, increasing adenylyl cyclase activity and intracellular cAMP.

-

Outcome: Enhanced release of Acetylcholine (ACh) and Calcitonin Gene-Related Peptide (CGRP) at the neuromuscular junction, directly increasing the amplitude of smooth muscle contraction.

5-HT3 Antagonism (The Modulator)

-

Target: 5-HT3 receptors on extrinsic afferent nerves and enteric inhibitory neurons.

-

Cascade: Blockade prevents rapid depolarization mediated by ligand-gated ion channels.

-

Outcome: Reduction in visceral hypersensitivity (pain dampening) and potential disinhibition of cholinergic transmission, preventing the "braking" effect of excessive serotonin release during distension.

Visualization: Signaling Pathway

The following diagram illustrates the intracellular cascade initiated by Renzapride in the enteric neuron.

Figure 1: Dual-action signaling pathway of Renzapride in enteric neurons leading to smooth muscle contraction.

Physiological Effects on GI Segments

Renzapride's effects are not uniform across the GI tract. Its profile is characterized by a gradient of efficacy, most pronounced in the colon.

Table 1: Regional Physiological Effects

| GI Segment | Primary Effect | Mechanism Dominance | Clinical Correlate |

| Stomach | Increased amplitude of antral contractions. | 5-HT4 Agonism | Accelerated gastric emptying (Gastroparesis). |

| Small Intestine | Increased propagation velocity of peristaltic waves.[2] | Mixed 5-HT4/5-HT3 | Reduced small bowel transit time.[1][3] |

| Ascending Colon | Significant acceleration of transit (t1/2 reduction).[4] | 5-HT4 Agonism | Relief of constipation in IBS-C. |

| Distal Colon | Modulation of propulsive motor complexes. | 5-HT3 Antagonism | Reduced visceral pain/hypersensitivity. |

Safety Profile: The hERG Distinction

A critical aspect of Renzapride's development was its differentiation from Cisapride regarding cardiac safety. Both are benzamides, but Renzapride exhibits a lower affinity for the hERG (human ether-à-go-go-related gene) potassium channel, which is responsible for the repolarization of the cardiac action potential (IKr current).

Comparative hERG Blockade Potency

The risk of Torsades de Pointes is directly linked to the potency of hERG blockade relative to the therapeutic plasma concentration.

Table 2: hERG Inhibition Constants (IC50)

| Compound | hERG IC50 (M) | Potency Relative to Cisapride | Arrhythmogenic Risk |

| Cisapride | 2.4 x 10⁻⁷ (240 nM) | 1.0 (Baseline) | High (Withdrawn) |

| Renzapride | 1.8 x 10⁻⁶ (1800 nM) | ~0.13x | Moderate/Low |

| Prucalopride | 5.7 x 10⁻⁶ (5700 nM) | ~0.04x | Low |

| Mosapride | > 10⁻⁵ | Negligible | Very Low |

Note: While Renzapride is safer than Cisapride, it is more potent at blocking hERG than newer generation agonists like Prucalopride.

Experimental Protocols

To validate Renzapride’s effects, researchers utilize isolated tissue preparations. The following protocol is a "Self-Validating System" designed to confirm the specific receptor-mediated mechanism.

Protocol A: Isometric Tension Recording (Guinea Pig Ileum)

Objective: Quantify the contractile response and verify the 5-HT4/Cholinergic pathway.

Reagents:

-

Tyrode’s Solution (Oxygenated with 95% O2 / 5% CO2).

-

Renzapride stock (10⁻⁹ to 10⁻⁵ M).

-

Validation Antagonists: Atropine (1 µM), GR113808 (Selective 5-HT4 antagonist).

Workflow:

-

Preparation: Isolate 2-3 cm segments of guinea pig ileum. Mount in a 10-20 mL organ bath at 37°C under 1g resting tension.

-

Equilibration: Wash every 15 mins for 60 mins until baseline stabilizes.

-

Control Response: Apply Acetylcholine (10 µM) to establish maximum tissue contractility (Emax). Wash out.[5]

-

Dose-Response (Renzapride): Add Renzapride cumulatively (0.1 nM -> 10 µM). Record contractile force (g).

-

Validation Step (Crucial):

-

Receptor Confirmation:

-

In a fresh strip, incubate with GR113808 (10 nM) .

-

Re-administer Renzapride.

-

Result: Significant rightward shift in the dose-response curve confirms 5-HT4 specificity.

-

Visualization: Experimental Workflow

This diagram outlines the logic flow for the organ bath experiment to ensure data integrity.

Figure 2: Workflow for validating Renzapride mechanism in isolated tissue.

References

-

Camilleri, M., et al. (2004). "Effect of Renzapride on Transit in Constipation-Predominant Irritable Bowel Syndrome." Clinical Gastroenterology and Hepatology.

-

Potet, F., et al. (2001). "Gastrointestinal prokinetic drugs have different affinity for the human cardiac human ether-à-gogo K(+) channel." Journal of Pharmacology and Experimental Therapeutics.

-

Briejer, M.R., et al. (2001). "Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome."[1] Clinical Pharmacokinetics.

-

Meyers, N.L., et al. (2004). "Efficacy and Safety of Renzapride in Patients with Constipation-Predominant Irritable Bowel Syndrome." Alimentary Pharmacology & Therapeutics.

-

Gershon, M.D. (2004). "Review article: serotonin receptors and transporters — roles in normal and abnormal gastrointestinal motility." Alimentary Pharmacology & Therapeutics.

Sources

- 1. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation into the effects of mosapride on motility of Guinea pig stomach, ileum, and colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Involvement of 5-HT3 and 5-HT4 receptors in colonic motor patterns in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of renzapride on transit in constipation-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rjptsimlab.com [rjptsimlab.com]

Technical Analysis: Renzapride-Mediated Acetylcholine Release in the Enteric Nervous System

Executive Summary

Renzapride (ATL-1251) represents a significant case study in the pharmacological modulation of gastrointestinal (GI) motility.[1] Structurally a substituted benzamide, it was designed as a "balanced" modulator, functioning as a full agonist at 5-HT4 receptors and an antagonist at 5-HT3 receptors .

The primary therapeutic hypothesis for Renzapride was that 5-HT4 agonism would drive acetylcholine (ACh) release to stimulate motility, while 5-HT3 antagonism would mitigate visceral hypersensitivity and prevent feedback inhibition of motility. Although clinical development was halted by Alizyme following Phase III trials due to insufficient efficacy differentiation from placebo, Renzapride remains a critical reference compound for understanding serotonergic control of the Enteric Nervous System (ENS).

This guide details the molecular mechanisms of Renzapride-induced ACh release, provides validated experimental protocols for assessing this release ex vivo, and analyzes the quantitative data that defined its pharmacological profile.

Molecular Mechanism: The 5-HT4/ACh Axis

The prokinetic effect of Renzapride is strictly causal: it acts upstream of the cholinergic motor neuron to facilitate neurotransmission.

The Signaling Cascade

Renzapride binds to 5-HT4 receptors located on the presynaptic terminals of cholinergic interneurons and motor neurons within the myenteric plexus. This binding initiates a G-protein coupled cascade:

-

Receptor Activation: Renzapride binds 5-HT4 (Gs-coupled).

-

Adenylate Cyclase (AC) Stimulation: G

s activates AC, increasing conversion of ATP to cAMP. -

PKA Activation: Elevated cAMP activates Protein Kinase A (PKA).

-

Channel Phosphorylation: PKA phosphorylates N-type voltage-gated calcium channels (VGCC) and closes potassium channels (

), prolonging depolarization. -

Neurotransmitter Release: Increased intracellular

triggers the fusion of synaptic vesicles, releasing Acetylcholine (ACh) into the synaptic cleft. -

Muscarinic Action: Released ACh binds M2/M3 receptors on smooth muscle cells, inducing contraction.

The Role of 5-HT3 Antagonism

Simultaneously, Renzapride blocks 5-HT3 receptors.[1][2] While 5-HT3 activation typically triggers rapid depolarization, it can also mediate nociception and inhibitory reflexes. By blocking these, Renzapride was theorized to normalize visceral sensation without dampening the propulsive drive, although clinical data suggested the 5-HT4 effect is the dominant prokinetic driver.

Visualization of Signaling Pathway

Figure 1: Intracellular signaling cascade triggered by Renzapride in enteric cholinergic neurons leading to smooth muscle contraction.

Experimental Methodologies

To rigorously validate Renzapride-mediated ACh release, researchers must distinguish between direct muscle stimulation and neurally mediated effects. The following protocols are the industry standard for this differentiation.

Protocol A: Electrical Field Stimulation (EFS) of Guinea Pig Ileum

This assay measures the ability of a compound to potentiate electrically evoked cholinergic twitch responses.

Reagents Required:

-

Krebs-Henseleit buffer (carbogenated).

-

Tetrodotoxin (TTX) (1

M) – Negative Control (Neural Blockade). -

Atropine (1

M) – Negative Control (Cholinergic Blockade). -

Renzapride (1 nM – 10

M).

Step-by-Step Workflow:

-

Preparation: Isolate 2-cm segments of distal ileum from male Dunkin-Hartley guinea pigs. Flush lumen.

-

Mounting: Suspend segments in organ baths between platinum ring electrodes under 1g tension.

-

Equilibration: Wash every 15 min for 60 min.

-

Stimulation: Apply square wave pulses (Supramaximal voltage, 0.1 Hz, 0.5 ms duration). This elicits a stable "twitch" contraction mediated by endogenous ACh release.

-

Challenge: Add cumulative concentrations of Renzapride.

-

Validation:

-

Observation: Renzapride should increase twitch height (potentiation).

-

Confirmation: Addition of Atropine must abolish the twitch, proving the contraction is cholinergic. Addition of TTX must abolish the twitch, proving it is neurogenic (not direct muscle action).

-

Protocol B: The Trendelenburg Preparation (Peristaltic Reflex)

Unlike EFS, this measures the coordinated peristaltic wave, a more physiological readout of the 5-HT4/ACh interplay.

-

Setup: Mount the ileum horizontally in an organ bath. Cannulate both oral and aboral ends.

-

Pressure Induction: Raise the intraluminal pressure by 2-3 cm H2O via the oral cannula. This distension triggers the peristaltic reflex.

-

Measurement: Record the frequency and amplitude of peristaltic waves via a pressure transducer at the aboral end.

-

Dosing: Apply Renzapride extraluminally (in the bath).

-

Endpoint: Calculate the % decrease in pressure threshold required to trigger peristalsis (sensitization).

Experimental Workflow Diagram

Figure 2: Validated workflow for confirming neurogenic ACh release via Electrical Field Stimulation (EFS).

Quantitative Pharmacology & Comparative Analysis

Renzapride's profile is best understood in comparison to other benzamides. The table below synthesizes binding affinity (

Table 1: Comparative Pharmacological Profile

| Parameter | Renzapride | Cisapride | Metoclopramide |

| 5-HT4 Activity | Full Agonist | Full Agonist | Partial Agonist |

| 5-HT4 Affinity ( | ~477 nM (GP) | ~20 nM | >1000 nM |

| 5-HT3 Activity | Antagonist ( | Antagonist (Weak) | Antagonist |

| Functional Potency (Ileum) | High ( | Moderate ( | Low |

| hERG Liability | Low/Moderate | High (Withdrawn) | Low |

| Primary Mechanism | Presynaptic ACh Release | Presynaptic ACh Release | D2 Antagonism + 5-HT4 |

Note on Potency: In the guinea pig ileum Trendelenburg model, Renzapride demonstrates a rank order of potency: Renzapride > Cisapride > Metoclopramide [1].[3] This superior potency is attributed to its full intrinsic activity at the 5-HT4 receptor, maximizing cAMP generation per receptor occupancy.

Clinical Translation & Status

The Translational Gap

Despite robust preclinical data showing Renzapride effectively stimulates ACh release and accelerates transit in canine and rodent models, this did not translate to "sufficiently compelling" clinical success in humans.

-

IBS-C Efficacy: In Phase III trials, while Renzapride accelerated colonic transit, the improvement in subjective symptoms (pain, bloating) was not statistically superior enough to placebo to warrant regulatory approval [2].

-

Safety Signal (Ischemic Colitis): While Renzapride lacks the severe cardiac arrhythmia risk of Cisapride, the class of 5-HT modulators carries a risk of ischemic colitis. Although rare, this safety concern raises the bar for required efficacy [3].

Conclusion

Renzapride remains a potent tool compound for researchers investigating the 5-HT4/ACh axis. Its dual mechanism offers a unique probe for distinguishing between motility stimulation (5-HT4) and sensory modulation (5-HT3). However, its development history underscores the complexity of treating functional GI disorders, where correcting motility (ACh release) does not always resolve patient symptoms.

References

-

Prokinetic benzamides stimulate peristaltic activity in the isolated guinea pig ileum by activation of 5-HT4 receptors. Source: PubMed / Naunyn-Schmiedeberg's Archives of Pharmacology URL:[Link]

-

Alizyme decides to pull the plug on IBS drug renzapride. Source: PharmaTimes URL:[Link]

-

Irritable bowel syndrome and ischemic colitis: evidence supporting the increased use of alosetron. Source: NCBI / PMC URL:[Link]

-

Pharmacology and metabolism of renzapride: a novel therapeutic agent for the potential treatment of irritable bowel syndrome. Source: PubMed URL:[2][4][5][6][Link]

Sources

- 1. Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Irritable bowel syndrome and ischemic colitis: evidence supporting the increased use of alosetron - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prokinetic benzamides stimulate peristaltic activity in the isolated guinea pig ileum by activation of 5-HT4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jnmjournal.org [jnmjournal.org]

- 5. Tirzepatide-Associated Colonic Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. isolated guinea-pig ileum: Topics by Science.gov [science.gov]

Off-target effects of Renzapride at other serotonin receptors

A Structural and Functional Analysis of Serotonergic Selectivity

Executive Summary

Renzapride (ATL-1251) represents a pivotal case study in the design of benzamide-based prokinetics. Originally developed for constipation-predominant Irritable Bowel Syndrome (IBS-C), its pharmacological profile is defined by a dual mechanism: 5-HT

For drug development professionals, the critical value of analyzing Renzapride lies not in its clinical efficacy (which ultimately proved insufficient for IBS-C approval), but in its safety pharmacology profile . Unlike its predecessor Cisapride, Renzapride successfully navigated the cardiotoxicity minefield by avoiding hERG channel blockade and 5-HT

This guide details the technical assessment of Renzapride’s off-target interactions, providing a validated framework for screening next-generation serotonergic modulators.

Part 1: The Pharmacological Profile

Renzapride belongs to the substituted benzamide class.[1][2][3] Its therapeutic intent relies on stimulating enteric cholinergic transmission via 5-HT

1.1 Receptor Affinity Hierarchy

The safety margin of any serotonergic drug is dictated by the delta between its therapeutic target affinity and its off-target binding (

Table 1: Renzapride Binding Affinity Profile (Human & Animal Models)

| Receptor Subtype | Interaction Type | Affinity ( | Physiological Implication |

| 5-HT | Antagonist | 17 nM | Anti-emetic; modulation of visceral pain. High affinity. |

| 5-HT | Full Agonist | 138 – 477 nM | Prokinetic action; acetylcholine release in ENS. |

| 5-HT | Antagonist | 324 – 760 nM | CRITICAL: Cardiac valvulopathy safety margin. |

| 5-HT | Low Affinity | > 1,000 nM (Micromolar) | CNS effects (hallucinations) unlikely. |

| 5-HT | Low Affinity | > 1,000 nM (Micromolar) | Satiety/Weight modulation unlikely. |

| hERG Channel | Null | > 10 | Low risk of QT prolongation (Torsades de Pointes). |

Technical Insight: Note the

for 5-HTis in the nanomolar range (300-700 nM). In isolation, this binding is a "red flag." However, safety is determined by functional efficacy (see Part 2).

Part 2: The Critical Off-Target – 5-HT and Cardiac Safety

The withdrawal of fenfluramine (Fen-Phen) established 5-HT

2.1 The Agonist vs. Antagonist Distinction

Renzapride binds to 5-HT

-

Agonists (Toxic): Stabilize the active receptor conformation, recruiting G

proteins -

Antagonists (Renzapride): Occupy the orthosteric pocket without inducing the conformational change required for G-protein coupling.

2.2 Visualization of Signaling Divergence

The following diagram illustrates why Renzapride avoids the cardiotoxicity associated with non-selective 5-HT agonists.

Figure 1: Renzapride activates the therapeutic 5-HT4 pathway while occupying but blocking the cardiotoxic 5-HT2B pathway.

Part 3: Experimental Framework for Off-Target Screening

To validate the safety profile of a Renzapride-like compound, researchers must move beyond simple binding assays (

3.1 Protocol A: Radioligand Competition Binding (The Filter)

Objective: Determine if the compound binds to the off-target (5-HT

-

Membrane Prep: Transfect HEK-293 cells with human recombinant 5-HT

cDNA. Harvest and homogenize. -

Ligand Selection: Use

-Mesulergine or -

Incubation: Incubate membranes with radioligand (~1 nM) and varying concentrations of Renzapride (

to -

Termination: Rapid filtration through GF/B filters.

-

Analysis: Calculate

and convert to-

Success Criteria: If

, the risk is negligible. If

-

3.2 Protocol B: Functional IP

Accumulation Assay (The Verdict)

Objective: Determine if the binding is agonistic or antagonistic.

-

Cell Culture: Use CHO-K1 cells stably expressing human 5-HT

. -

Labeling: Incubate cells with

-myo-inositol for 24 hours. -

Challenge (Agonist Mode): Add Renzapride alone. Measure IP

accumulation.-

Result: No increase in IP

= Not an agonist (Safe).

-

-

Challenge (Antagonist Mode): Add 5-HT (1

) + Renzapride.-

Result: Reduction in 5-HT induced IP

= Antagonist (Confirmed Renzapride mechanism).

-

3.3 Protocol C: Ex Vivo Tissue Bath (Physiological Confirmation)

Objective: Verify lack of vasoconstriction (5-HT

-

Tissue: Rabbit saphenous vein (sensitive to 5-HT

mediated constriction). -

Setup: Organ bath with Krebs solution, aerated with 95% O

. -

Dosing: Cumulative addition of Renzapride.

-

Readout: Isometric tension recording.

-

Renzapride Profile: Should show no contractile response (unlike Sumatriptan).

-

Part 4: Comparative Safety Analysis

Renzapride's failure to capture the market was not due to the dangerous off-target effects that plagued Cisapride, but rather a lack of superior efficacy over placebo in specific endpoints.

Table 2: The "Benzamide" Safety Matrix

| Compound | 5-HT | hERG Blockade | 5-HT | Clinical Outcome |

| Cisapride | Agonist | High Affinity | Agonist (Weak) | Withdrawn (Arrhythmias) |

| Tegaserod | Partial Agonist | Low Affinity | Agonist (1B/1D/2B) | Withdrawn (Ischemic Events) |

| Renzapride | Full Agonist | Negligible | Antagonist | Failed Phase III (Efficacy) |

| Prucalopride | Highly Selective | Negligible | Negligible | Approved (High Selectivity) |

4.1 The Screening Workflow Diagram

The following workflow illustrates the decision tree used to clear Renzapride of cardiac liability during development.

Figure 2: Safety pharmacology decision tree. Renzapride passes via the "Antagonist" branch of the 5-HT2B check.

References

-

Alizyme. (2004). Pharmacology and Metabolism of Renzapride: A Novel Therapeutic Agent for the Potential Treatment of Irritable Bowel Syndrome. PubMed Central. Link

-

Tack, J., et al. (2012).[2] Systematic review: cardiovascular safety profile of 5-HT4 agonists developed for gastrointestinal disorders. Alimentary Pharmacology & Therapeutics. Link

-

Meyers, N.L., et al. (2009). Efficacy and tolerability of renzapride in irritable bowel syndrome: a meta-analysis. Gastroenterology Review. Link

-